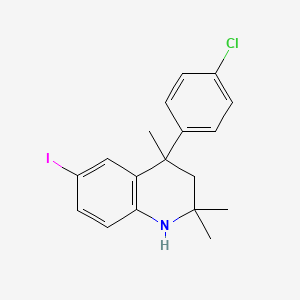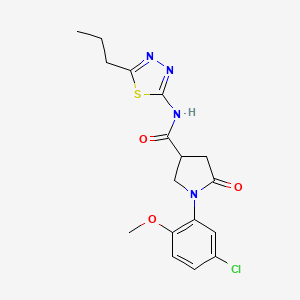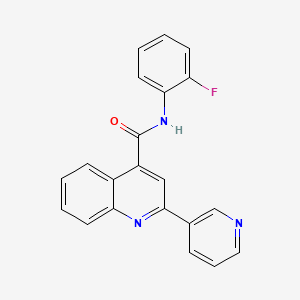![molecular formula C24H19ClN4O3 B11025278 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025278.png)
3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the core structure can be formed through a series of condensation and cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated reagent reacts with the core structure.
Attachment of the Dimethoxybenzyl Group: The final step involves the attachment of the dimethoxybenzyl group through a nucleophilic substitution reaction, often using a dimethoxybenzyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anti-cancer agent. Its ability to interfere with cellular pathways involved in cancer progression makes it a promising candidate for further investigation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-6(7H)-one
- 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-f]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19ClN4O3 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-[(3,4-dimethoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H19ClN4O3/c1-31-21-8-3-15(11-22(21)32-2)14-28-10-9-20-19(24(28)30)12-26-23-18(13-27-29(20)23)16-4-6-17(25)7-5-16/h3-13H,14H2,1-2H3 |
InChI Key |
SSKVXGFAMMBREB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B11025214.png)

![3-(4-Methoxyphenyl)-5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B11025220.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11025239.png)


![2'-butyl-N-[2-(furan-2-yl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11025250.png)
![1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025251.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11025259.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025260.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11025264.png)
![Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11025276.png)
